molecular formula C12H14N4 B3027712 N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine CAS No. 1365936-68-0

N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine

Cat. No.: B3027712
CAS No.: 1365936-68-0
M. Wt: 214.27
InChI Key: XVTBSEBCNFXKGC-SECBINFHSA-N
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Description

N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine is a quinazoline derivative featuring a chiral (3R)-pyrrolidine substituent at the 4-amino position of the quinazoline scaffold. Quinazolines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, receptor modulators, and anticancer agents. The (3R)-pyrrolidine moiety introduces stereochemical diversity, which can influence binding affinity and selectivity toward biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3R)-pyrrolidin-3-yl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-2-4-11-10(3-1)12(15-8-14-11)16-9-5-6-13-7-9/h1-4,8-9,13H,5-7H2,(H,14,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTBSEBCNFXKGC-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401269524
Record name 4-Quinazolinamine, N-(3R)-3-pyrrolidinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365936-68-0
Record name 4-Quinazolinamine, N-(3R)-3-pyrrolidinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365936-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinazolinamine, N-(3R)-3-pyrrolidinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine typically involves the reaction of quinazoline derivatives with pyrrolidine. One common method includes the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinazoline ring undergoes nucleophilic substitution at the 4-position, where the pyrrolidine group is introduced. This typically involves displacing a leaving group (e.g., chloro) with the pyrrolidine amine under acidic or catalytic conditions:

Example Reaction:

4 Chloroquinazoline+ R Pyrrolidin 3 amineHCl H2ON 3R Pyrrolidin 3 yl quinazolin 4 amine\text{4 Chloroquinazoline}+\text{ R Pyrrolidin 3 amine}\xrightarrow{\text{HCl H}_2\text{O}}\text{N 3R Pyrrolidin 3 yl quinazolin 4 amine}

Key Findings:

  • Catalytic HCl (0.1–1.0 equiv) accelerates amination while minimizing solvolysis side products .

  • Reactions in aqueous ethanol at 40–60°C yield >85% conversion within 1–6 hours .

  • Steric hindrance from bulky substituents on the quinazoline or amine reduces reaction efficiency .

Cyclization Strategies

The pyrrolidine-quinazoline framework can be constructed via cyclization of anthranilamide derivatives. For example:

Synthesis Pathway:

2 NitrobenzamideNa2S2O4,ArCHODihydroquinazolinoneOxidationQuinazolin 4 3H one\text{2 Nitrobenzamide}\xrightarrow{\text{Na}_2\text{S}_2\text{O}_4,\text{ArCHO}}\text{Dihydroquinazolinone}\xrightarrow{\text{Oxidation}}\text{Quinazolin 4 3H one}

Subsequent amination introduces the pyrrolidine group .

Optimized Conditions:

  • Sodium dithionite mediates nitro-to-amine reduction and cyclization .

  • Oxidative dehydrogenation (e.g., using PIDA or SO2_2) completes aromatization .

Functionalization of the Pyrrolidine Ring

The pyrrolidine moiety can undergo further modifications:

Reaction Type Conditions Outcome Yield Source
N-Alkylation Alkyl halides, K2_2CO3_3, DMFTertiary amine derivatives70–85%
Oxidation mCPBA, CH2_2Cl2_2Pyrrolidine N-oxide60–75%
Protection/Deprotection Boc2_2O (protection), TFA (deprotection)Temporary amine masking for selective reactions90–95%

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization at the quinazoline 2-position:

Example:

N 3R Pyrrolidin 3 yl quinazolin 4 amine+Arylboronic AcidPd OAc 2,Ph3P2 Arylquinazolin 4 amine\text{N 3R Pyrrolidin 3 yl quinazolin 4 amine}+\text{Arylboronic Acid}\xrightarrow{\text{Pd OAc }_2,\text{Ph}_3\text{P}}\text{2 Arylquinazolin 4 amine}

Data Highlights:

  • Buchwald-Hartwig amination achieves C–N bond formation with >90% yield using Pd catalysts .

  • Electron-withdrawing groups on the aryl halide enhance coupling efficiency .

Acid/Base-Mediated Rearrangements

The compound exhibits pH-dependent tautomerism and stability:

  • In acidic conditions , the pyrrolidine nitrogen is protonated, increasing solubility but reducing nucleophilicity .

  • Under basic conditions , deprotonation of the quinazoline NH enhances reactivity toward electrophiles .

Biological Activity-Driven Modifications

To enhance pharmacokinetic properties, the compound is often derivatized:

  • Sulfonamide formation : Reacting with sulfonyl chlorides yields analogs with improved bioavailability .

  • Glycosylation : Attaching sugar moieties via Mitsunobu reactions enhances water solubility .

Key Data Table: Reaction Optimization Studies

Entry Reaction Catalyst/Conditions Time Yield Reference
1Amination of 4-chloroquinazoline0.1 equiv HCl, H2_2O, 40°C1 h86%
2Pd-catalyzed C–N couplingPd(OAc)2_2, XPhos, K3_3PO4_412 h92%
3N-AlkylationK2_2CO3_3, DMF, 80°C6 h78%
4Oxidation to N-oxidemCPBA, CH2_2Cl2_2, RT24 h68%

Scientific Research Applications

Therapeutic Potential

N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine and its derivatives have been investigated for their roles as inhibitors of specific protein kinases, which are critical in numerous cellular processes including cancer progression and neurodegenerative diseases.

Cancer Treatment

Quinazoline derivatives have shown promise as anti-cancer agents by inhibiting key signaling pathways involved in tumor growth and metastasis. For instance, compounds related to this compound have been studied for their ability to inhibit MAP4K4, a kinase implicated in cancer cell migration and invasion. Inhibition of MAP4K4 has been linked to reduced angiogenesis and tumor progression, making these compounds potential candidates for cancer therapy .

Neurodegenerative Disorders

Research indicates that quinazoline compounds can selectively inhibit casein kinase 1 (CK1), which is associated with various neurodegenerative conditions. For example, certain analogs have demonstrated selective cytotoxicity against pancreatic ductal adenocarcinoma cells and have shown potential in targeting CK1δ/ε, suggesting a dual role in treating both cancer and neurodegenerative disorders .

Kinase Inhibition

The compound acts primarily as a kinase inhibitor by binding to the ATP-binding site of target kinases. This interaction prevents the phosphorylation of downstream substrates, thereby disrupting signaling pathways that promote cell proliferation and survival .

Chaperone Activity

In the context of lysosomal storage disorders such as Gaucher disease, quinazoline derivatives have been identified as small molecule chaperones that enhance the stability and translocation of glucocerebrosidase to lysosomes. This mechanism is crucial for restoring enzyme function in patients with enzyme deficiencies .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its analogs in various experimental settings.

In Vitro Studies

A study evaluating a series of quinazoline derivatives found that specific compounds exhibited potent inhibition against casein kinase 1δ/ε with selectivity over other kinases. The most promising candidates demonstrated significant cytotoxic activity against cancer cell lines, indicating their potential as therapeutic agents .

Structure-Activity Relationship (SAR) Analysis

Research into the SAR of quinazoline derivatives has revealed critical insights into how modifications at various positions affect biological activity. For instance, systematic modifications led to the identification of compounds with enhanced potency against glucocerebrosidase, highlighting the importance of structural optimization in drug development .

Tables

Application AreaMechanismKey Findings
Cancer TreatmentInhibition of MAP4K4Reduces cell migration/invasion; potential anti-cancer agent
Neurodegenerative DisordersCK1 inhibitionSelective cytotoxicity against specific cancer cell lines
Lysosomal Storage DisordersChaperone activityEnhances glucocerebrosidase translocation to lysosomes

Mechanism of Action

The mechanism of action of N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine , highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Weight Key Properties/Activities Reference
This compound Quinazoline core with (3R)-pyrrolidine at 4-amino position Not explicitly given Commercial availability; potential kinase/receptor modulation inferred from structural class
6-Chloro-N,N-dimethyl-2-{2-[(3S)-1-(pyridin-2-yl)pyrrolidin-3-yl]ethyl}quinazolin-4-amine Chlorine at C6, dimethylamino at C4, pyridine-pyrrolidine side chain 381.902 Kinase inhibitor (c-Src/Abl); high selectivity for tyrosine kinases
6-Chloro-N-(thiophen-2-ylmethyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-amine (VUF10497) Chlorine at C6, thiophenemethyl and 4-methylpiperazine substituents Not provided Dual H1/H4 receptor inverse agonist; anti-inflammatory in vivo
6,7-Dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine Methoxy groups at C6/C7, phenoxyphenyl at 4-amino Similarity: 0.64 Structural analog with potential kinase inhibition
N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-quinazolin-4-amine (AZD0530) Chlorobenzodioxole at C4, piperazinyl-ethoxy at C7 Not provided Dual c-Src/Abl inhibitor; oral bioavailability; antitumor activity in xenografts
2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives Morpholine at C2, substituted phenyl at 4-amino Variable Optimized via 3D-QSAR for enhanced binding and selectivity

Structural and Functional Insights

  • Core Modifications :
    • The quinazoline scaffold is highly versatile. Substitutions at positions 2, 4, 6, and 7 are common. For example:
  • Chlorine at C6 (e.g., VUF10497, AZD0530) enhances receptor/kinase binding .
  • Methoxy groups at C6/C7 (e.g., 6,7-dimethoxy derivatives) improve solubility and metabolic stability . The 4-amino position is critical for target engagement. This compound uses a chiral pyrrolidine, while analogs like AZD0530 incorporate bulkier aromatic groups (e.g., benzodioxole) for enhanced hydrophobic interactions .
  • Stereochemical Impact :

    • The (3R)-pyrrolidine configuration in the target compound may confer stereoselective binding compared to racemic or (3S)-configured analogs. For example, 6-chloro-N,N-dimethyl-2-{2-[(3S)-pyrrolidin-3-yl]ethyl}quinazolin-4-amine (Ref ) shows kinase inhibition but differs in stereochemistry at the pyrrolidine moiety.
  • Biological Activities: Kinase Inhibition: AZD0530 and compound demonstrate nanomolar potency against c-Src/Abl kinases, suggesting that quinazoline derivatives with optimized substituents (e.g., piperazine, pyridine) are effective in targeting tyrosine kinases . Receptor Modulation: VUF10497 acts as a dual H1/H4 receptor inverse agonist, indicating that quinazolines with heteroaromatic substituents (e.g., thiophene) can engage multiple receptor subtypes .

Physicochemical and Pharmacokinetic Comparisons

  • Solubility and Bioavailability :

    • AZD0530 incorporates a 7-piperazinyl-ethoxy group, enhancing water solubility and oral bioavailability (t₁/₂ = 40 h in humans) .
    • VUF10497 ’s thiophenemethyl group balances lipophilicity and metabolic stability, enabling in vivo anti-inflammatory efficacy .
  • Synthetic Accessibility :

    • The target compound is commercially available, but synthesis routes for analogs often involve Suzuki couplings (e.g., AZD0530) or SNAr reactions (e.g., VUF10497) .

Biological Activity

N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular weight of 214.27 g/mol and is characterized by the presence of a pyrrolidine ring attached to a quinazoline moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases and other molecular targets involved in various disease processes. The compound has been shown to exhibit:

  • Kinase Inhibition : Similar compounds have demonstrated the ability to selectively inhibit casein kinase 1 (CK1) isoforms, which are implicated in cancer and neurodegenerative diseases .
  • Anticancer Activity : Compounds with structural similarities have been identified as potent inhibitors of breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical in multidrug resistance in cancer therapy .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar structures have been evaluated for their antiproliferative effects, revealing IC50 values in the low micromolar range against A549 lung cancer cells and other tumor types .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Related quinazoline derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and have been evaluated for their minimum inhibitory concentrations (MIC) against various pathogens .

Case Studies

  • Cancer Treatment : A study investigating quinazoline derivatives found that certain compounds inhibited the efflux of anticancer drugs by modulating BCRP and P-gp activities, leading to enhanced drug accumulation in resistant cancer cells . This suggests that this compound could play a role in overcoming multidrug resistance.
  • Antitubercular Activity : Some quinazoline derivatives have shown promise against Mycobacterium tuberculosis, indicating potential for developing new treatments for tuberculosis .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayReference
Kinase InhibitionCK1δ/ε
Anticancer ActivityBCRP, P-gp
Antimicrobial ActivityStaphylococcus aureus
AntitubercularMycobacterium tuberculosis

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis of quinazolin-4-amine derivatives typically involves coupling reactions between substituted quinazolines and amines. For stereochemical control, chiral resolution or asymmetric synthesis using chiral auxiliaries (e.g., tert-butyl carbamate protection of pyrrolidine intermediates) is critical . Reaction optimization (solvent choice, temperature, and catalysts) is essential, as seen in analogous quinazoline syntheses . Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity. Confirmation of the (3R) configuration requires chiral HPLC or X-ray crystallography .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Verify proton environments and carbon frameworks, focusing on pyrrolidine ring protons (δ 3.0–4.0 ppm) and quinazoline aromatic protons (δ 7.0–8.5 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with ≤5 ppm error .
  • IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and quinazoline C=N vibrations (~1600 cm⁻¹) .
  • Chiral Analysis : Use polarimetric measurements or chiral columns to confirm enantiomeric excess .

Q. What initial biological screening strategies are suitable for identifying potential targets of this compound?

  • Methodological Answer : Prioritize kinase assays due to structural similarity to EGFR/JAK inhibitors . Use:

  • In vitro kinase panels : Screen against tyrosine kinases (e.g., EGFR, JAK family) at 1–10 µM concentrations.
  • Cellular assays : Assess inhibition of kinase-dependent pathways (e.g., STAT3 phosphorylation for JAK targets) .
  • Docking studies : Perform AutoDock or Schrödinger-based modeling to predict binding to kinase ATP pockets, validated by RMSD ≤2 Å .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s kinase selectivity?

  • Methodological Answer :

  • Core modifications : Introduce substituents at quinazoline C2/C6 positions to enhance hydrophobic interactions, as seen in gefitinib derivatives .
  • Pyrrolidine optimization : Compare (3R) vs. (3S) configurations to assess stereochemical impact on target binding .
  • 3D-QSAR modeling : Generate CoMFA/CoMSIA models using IC50 data from analogs to identify pharmacophoric hotspots .
  • Selectivity profiling : Test against off-target kinases (e.g., PDGFR, VEGFR) to minimize polypharmacology .

Q. How should researchers resolve contradictory data in enzymatic vs. cellular assays for this compound?

  • Methodological Answer : Contradictions may arise from:

  • Membrane permeability : Measure logP (e.g., via shake-flask method) to assess cellular uptake. Improve solubility with prodrug strategies if logP >3 .
  • Metabolic instability : Perform LC-MS stability assays in liver microsomes; identify metabolites (e.g., N-oxide formation) .
  • Off-target effects : Use CRISPR/Cas9 knockout models to confirm target specificity .

Q. What advanced techniques are recommended for elucidating the binding mode of this compound with its target kinase?

  • Methodological Answer :

  • X-ray crystallography : Co-crystallize the compound with purified kinase domains (e.g., JAK2) to resolve binding interactions at ≤2.0 Å resolution .
  • Hydrogen-deuterium exchange (HDX) MS : Map conformational changes in the kinase upon compound binding .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations to analyze stability of the ligand-receptor complex .

Q. How can researchers assess the compound’s potential for inducing off-target toxicity in preclinical models?

  • Methodological Answer :

  • hERG assay : Measure IC50 against hERG channels (patch-clamp) to evaluate cardiac risk.
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Genotoxicity : Perform Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .

Methodological Notes for Experimental Design

  • Data Contradiction Analysis : Always cross-validate in vitro findings with orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .
  • Stereochemical Integrity : Regularly verify chiral purity during long-term storage using chiral HPLC, as racemization may occur under acidic/basic conditions .
  • Target Engagement : Use cellular thermal shift assays (CETSA) to confirm target engagement in live cells .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine
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N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine

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